

"solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in organic solvents"

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Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1586608

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An In-Depth Technical Guide to the Solubility of **4-Methoxy-3-(trifluoromethyl)benzonitrile** in Organic Solvents

Foreword: Understanding Solubility as a Critical Parameter

In the realms of drug development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property. It dictates the viability of a compound in formulation, its behavior in reaction media, and its potential for purification and analysis. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic—it is a critical determinant of a project's trajectory and success. This guide focuses on **4-Methoxy-3-(trifluoromethyl)benzonitrile**, a substituted aromatic nitrile with significant potential as a building block in pharmaceutical and agrochemical research. Its unique combination of a methoxy, a trifluoromethyl, and a nitrile group presents a complex and interesting case for solubility analysis. This document provides a deep dive into the theoretical underpinnings of its solubility, predictive assessments in a range of organic solvents, and the definitive experimental protocol for its empirical determination.

Physicochemical Characterization of the Solute

A molecule's intrinsic properties are the primary determinants of its interaction with solvents. **4-Methoxy-3-(trifluoromethyl)benzonitrile** is a solid at room temperature, with a relatively high

melting point, suggesting significant crystal lattice energy that must be overcome for dissolution to occur.

Table 1: Core Physicochemical Properties of **4-Methoxy-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
IUPAC Name	4-methoxy-3-(trifluoromethyl)benzonitrile	[1]
CAS Number	261951-87-5	[1]
Molecular Formula	C ₉ H ₆ F ₃ NO	[1][2]
Molecular Weight	201.15 g/mol	[2][3]
Melting Point	98 - 100 °C	[1]
Appearance	Solid	[1]
SMILES	COc1ccc(C#N)cc1C(F)(F)F	[4]

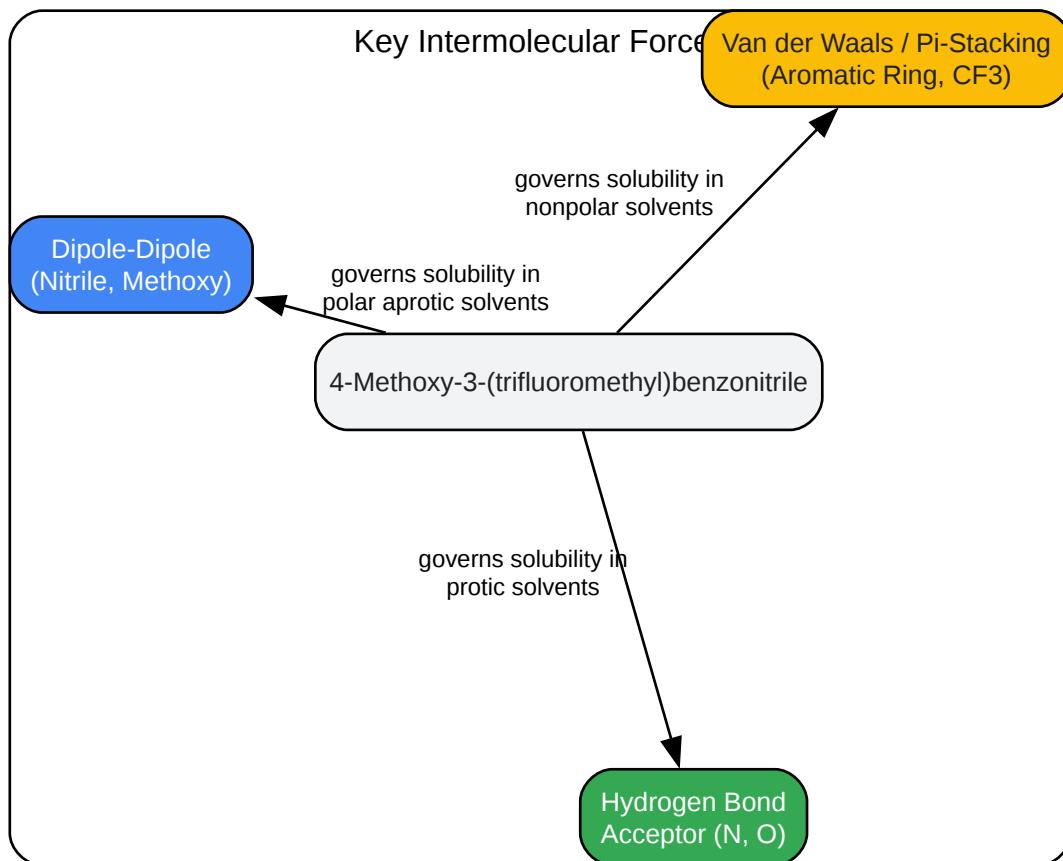
Theoretical Solubility Profile: A Structural Analysis

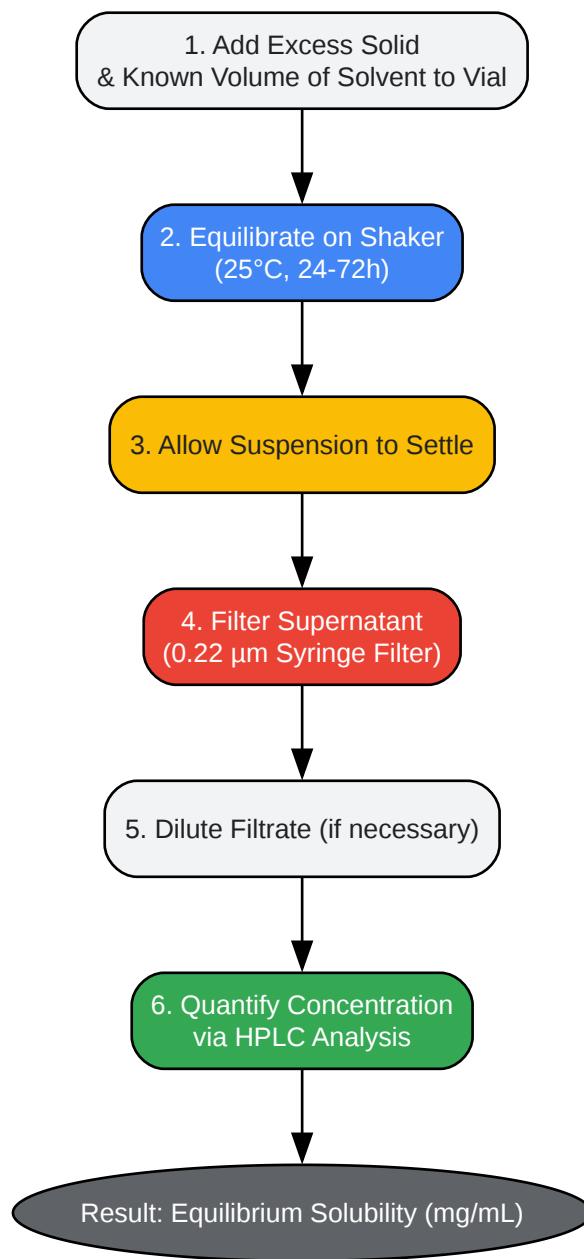
The principle of "like dissolves like" is the guiding tenet for predicting solubility, fundamentally rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules.[5] The structure of **4-Methoxy-3-(trifluoromethyl)benzonitrile** offers competing functionalities that influence its solubility.

- **Aromatic System:** The core benzene ring is hydrophobic and nonpolar, favoring interactions with aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.
- **Nitrile Group (-C≡N):** This is a strongly polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This feature is critical for solubility in polar solvents and is known to improve pharmacokinetic properties in drug candidates.[6]
- **Methoxy Group (-OCH₃):** The ether linkage is polar, and the oxygen atom also acts as a hydrogen bond acceptor. This group generally enhances solubility in more polar solvents compared to a simple alkyl group.

- Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and is considered lipophilic.^[7] Its presence can significantly alter the electronic properties of the aromatic ring and increase a molecule's solubility in nonpolar and moderately polar organic solvents.^[8]

The interplay between the polar nitrile and methoxy groups and the lipophilic trifluoromethyl group and benzene ring suggests that **4-Methoxy-3-(trifluoromethyl)benzonitrile** will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents where dipole-dipole interactions can be maximized without the energetic cost of disrupting strong hydrogen-bonding networks like that of water.





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